molecular formula C23H25Cl2N3O4S B2527057 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215671-69-4

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Katalognummer: B2527057
CAS-Nummer: 1215671-69-4
Molekulargewicht: 510.43
InChI-Schlüssel: VZGJCFPHVCDKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in controlling the progression of the cell cycle, particularly the G1 to S phase transition. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prominent therapeutic target . This compound is structurally analogous to well-characterized CDK inhibitors like SNS-032 (BMS-387032) and is designed for investigating cell cycle dynamics in experimental oncology. Its primary research value lies in its application as a chemical probe to selectively inhibit CDK2 in cellular and biochemical assays, enabling researchers to dissect the specific contributions of CDK2 to tumor cell proliferation, to study mechanisms of chemoresistance, and to explore synthetic lethal interactions in cancer models with specific genetic vulnerabilities. By inducing cell cycle arrest, this inhibitor provides a powerful tool for probing the molecular pathways that govern uncontrolled cell growth and for evaluating potential combination therapies in a preclinical research setting.

Eigenschaften

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S.ClH/c1-15-2-4-17(24)21-20(15)25-23(32-21)27(7-6-26-8-10-29-11-9-26)22(28)16-3-5-18-19(14-16)31-13-12-30-18;/h2-5,14H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGJCFPHVCDKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for various biological activities.
  • A morpholinoethyl group that may enhance solubility and bioavailability.
  • A benzo[d]dioxine framework that contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays indicate that modifications in the benzothiazole structure can lead to improved potency against prostate and melanoma cancers, with IC50 values in the low nanomolar range .

CompoundCancer TypeIC50 (µM)
Benzothiazole Derivative 1Prostate0.7 - 1.0
Benzothiazole Derivative 2Melanoma<0.5

The mechanism of action for benzothiazole derivatives often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation in cancer cells. This leads to cell cycle arrest and subsequent apoptosis . Additionally, these compounds may act as positive allosteric modulators of AMPA receptors, enhancing neurotransmitter release without the excitotoxic effects typically associated with direct agonists .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that the compound can cross the blood-brain barrier, which is crucial for central nervous system-targeting drugs. Metabolic studies using rat liver microsomes suggest that the compound is metabolized by cytochrome P450 enzymes into active metabolites that retain or enhance biological activity compared to the parent compound .

Case Studies

  • Prostate Cancer Study : A study conducted on a series of benzothiazole derivatives showed that those with a morpholinoethyl substitution exhibited enhanced antiproliferative activity against prostate cancer cell lines when compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological efficacy .
  • Neurological Effects : In microdialysis studies involving mice, it was found that certain metabolites derived from benzothiazole compounds increased levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole Carboxamide Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share the benzothiazole-carboxamide backbone but differ in substituents and appended groups:

Feature Target Compound (CAS: 1215671-69-4) Compound 4g ()
Core Structure Benzo[d]thiazole 1,2-Benzothiazole
Substituents 7-Cl, 4-CH₃ on benzothiazole; morpholinoethyl group 4-Cl on phenyl ring; thiazolidinone ring
Synthetic Yield Not reported 70% in ethanol
Key Spectral Data Not provided IR: C=O (1663–1682 cm⁻¹); ¹H/¹³C NMR confirmed

Key Differences :

  • The morpholinoethyl group in the target compound may improve water solubility compared to the hydrophobic thiazolidinone ring in 4g.
  • The 7-Cl and 4-CH₃ substituents on the benzothiazole core could modulate electron density and binding affinity to biological targets .

Triazole and Sulfonyl Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature sulfonyl and triazole groups instead of benzothiazole-carboxamide moieties:

Feature Target Compound Triazole Derivatives ()
Heterocyclic Core Benzo[d]thiazole and dihydrodioxine 1,2,4-Triazole with sulfonyl groups
Functional Groups Carboxamide, morpholinoethyl Thione (C=S), sulfonyl (SO₂)
Spectral Confirmation Not available IR: C=S (1247–1255 cm⁻¹); tautomeric forms studied

Key Differences :

  • The target compound’s dihydrodioxine ring introduces conformational rigidity absent in triazole derivatives.
  • The morpholinoethyl-carboxamide linkage may offer distinct hydrogen-bonding capabilities compared to sulfonyl-triazole systems .

Thiadiazole-Triazine Hybrids ()

Compounds such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) highlight the role of heterocyclic diversity:

Feature Target Compound Thiadiazole-Triazine Hybrid (4.1)
Core Structure Benzothiazole-dihydrodioxine Thiadiazole-triazine
Substituents Morpholinoethyl, Cl, CH₃ Trichloroethyl, acetamide
Synthesis Not reported 97.4% yield in H₂SO₄-mediated cyclization

Key Differences :

  • The target compound’s chloro-methylbenzothiazole system may confer greater metabolic stability than the trichloroethyl group in 4.1.
  • X-ray diffraction studies for 4.1 confirm its solid-state structure, a gap in the target compound’s characterization .

Physicochemical and Pharmacological Considerations

  • Solubility: The morpholinoethyl group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4g in ) .
  • Bioactivity: While direct pharmacological data are absent, benzothiazole derivatives are known for antimicrobial, anticancer, and enzyme inhibitory activities. The dihydrodioxine ring may confer unique target selectivity .
  • Stability : The hydrochloride salt form improves stability and dissolution rates compared to neutral analogs.

Q & A

Q. Key Reaction Conditions :

StepSolventTemperature (°C)Catalyst/ReagentYield Range (%)
Core FormationEthanol70–80H2SO445–60
Amide CouplingDMF25–30EDCI/HOBt50–70
Salt FormationEthanol0–5 (ice bath)HCl gas85–95

Methodological Insight : Optimize solvent polarity and temperature to minimize by-products (e.g., dimerization) .

How can spectroscopic techniques validate the compound’s structural integrity?

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm proton environments (e.g., morpholinoethyl CH2 groups at δ 2.4–3.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in aromatic proton splitting may indicate regiochemical impurities .
  • IR Spectroscopy : Detect N–H stretching (3300–3500 cm<sup>-1</sup>) and C=O vibrations (1680–1700 cm<sup>-1</sup>).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 397.91) and isotopic patterns matching Cl and S atoms .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydrodioxine moiety .

What strategies mitigate low yields during amide coupling?

Advanced Research Question

  • Solvent Optimization : Replace DMF with dichloromethane (DCM) to reduce steric hindrance in bulky substituents .
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, for improved activation .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of active esters) .

Data Contradiction Analysis : If yields vary between batches, analyze residual starting materials via HPLC to identify incomplete coupling .

How does computational modeling aid in reaction design?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (DFT) predict energetically favorable pathways for cyclization and substitution steps .
  • Transition State Analysis : Identify steric clashes in the benzothiazole core formation, guiding solvent selection (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for novel derivatives .

Case Study : Simulations of morpholinoethyl group rotation barriers can explain NMR signal broadening at room temperature .

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question

  • Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC50 measurements) .
  • Solubility Adjustments : Test DMSO:PBS ratios to ensure consistent compound dissolution in assays .
  • Target Selectivity Profiling : Screen against related kinases or receptors to identify off-target effects skewing data .

Example : Conflicting IC50 values may arise from variations in cell line viability assays (MTT vs. ATP-based methods) .

What synthetic routes minimize toxic by-products?

Advanced Research Question

  • Green Chemistry Approaches : Replace chloroacetyl chloride with less toxic acylating agents (e.g., acetic anhydride) .
  • Flow Reactors : Continuous synthesis reduces waste and improves control over exothermic reactions (e.g., cyclization steps) .
  • By-Product Recycling : Isolate unreacted starting materials via column chromatography and reuse in subsequent batches .

Data-Driven Solution : Lifecycle assessment (LCA) models compare waste generation across routes to prioritize sustainable methods .

How to analyze stability under physiological conditions?

Basic Research Question

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via HPLC at 37°C .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
  • Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>200°C typical for hydrochlorides) .

Advanced Application : Stability data guide formulation strategies (e.g., lyophilization for parenteral delivery) .

What functional groups enable further derivatization?

Basic Research Question

  • Morpholinoethyl Group : Undergo nucleophilic substitution (e.g., replacing morpholine with piperazine) .
  • Chlorine Atom : Participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Carboxamide : Reduce to amine for subsequent re-alkylation or acylation .

Synthetic Example : Replace the 7-chloro substituent with a fluorophore via Pd-catalyzed coupling for imaging studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.